6-Chloro-2-(chloromethyl)quinazoline
Description
6-Chloro-2-(chloromethyl)quinazoline is a halogenated quinazoline derivative characterized by a chlorine atom at position 6 and a chloromethyl (-CH₂Cl) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds . The chloromethyl group at position 2 is highly reactive, enabling nucleophilic substitution reactions, while the 6-chloro substituent enhances electron-withdrawing effects, modulating electronic properties and regioselectivity in further reactions .
Key applications include its use in synthesizing antitumor agents, antimicrobial compounds, and allosteric modulators of G protein-coupled receptors (GPCRs) . For example, it has been utilized in one-pot syntheses of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, which are promising candidates for medicinal chemistry .
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-4-9-12-5-6-3-7(11)1-2-8(6)13-9/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFRKKQJRCDQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)quinazoline typically involves the reaction of 2-amino-5-chlorobenzyl chloride with formamide under acidic conditions. This reaction leads to the formation of the quinazoline ring with chloromethyl and chloro substituents at the 2 and 6 positions, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Chloroacetylation
2-Amino-5-chlorobenzophenone undergoes nucleophilic substitution with chloroacetyl chloride in a biphasic system (organic solvent/NaOH). The reaction proceeds via deprotonation of the amine, followed by acyl chloride attack .
Iminochloride Formation
Thionyl chloride converts the chloroacetamido group into an iminochloride intermediate. Pyridine acts as a catalyst, neutralizing HCl and preventing side reactions .
Cyclization
Hydroxylamine hydrochloride facilitates cyclization via nucleophilic attack on the iminochloride, forming the quinazoline oxide core. The reaction is sensitive to temperature, with prolonged stirring (48 hours) required for optimal yields .
Isolation and Purification
Table 2: Isolation Methods
Critical Data from Patents
Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-2-(chloromethyl)quinazoline is primarily synthesized through processes involving chloromethylation of quinazoline derivatives. The compound serves as a key intermediate in the preparation of other biologically active quinazoline derivatives, including psychotherapeutic agents such as chlorodiazepoxide and diazepam. The synthetic route often involves the reaction of quinazoline derivatives with chloromethylating agents under controlled conditions to yield the desired product .
Key Chemical Properties:
- Molecular Formula: C9H7Cl2N
- Molecular Weight: 202.06 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown that related quinazoline compounds can inhibit the activity of serine/threonine kinases, which are crucial in signaling pathways associated with tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In one study, several quinazoline derivatives were tested against human cancer cell lines, demonstrating IC50 values in the low micromolar range. This indicates significant anti-proliferative effects, suggesting potential for development as anticancer agents.
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of quinazoline derivatives against various pathogens. For example, certain compounds have shown effectiveness against bacterial strains and have been investigated for their antileishmanial properties. In vivo studies indicated that these derivatives could significantly reduce parasitemia in murine models of visceral leishmaniasis.
Structure-Activity Relationships (SAR)
The structure-activity relationship analysis of this compound reveals that modifications at specific positions on the quinazoline ring can significantly influence biological activity. Key observations include:
- Substituent Effects: The presence of electron-donating or electron-withdrawing groups at various positions can enhance or diminish potency against target enzymes.
- Amine Group Influence: Variations in substituents on the amine group also play a crucial role in determining biological activity, with different phenyl substitutions exhibiting varying levels of potency against cancer cell lines.
Data Tables
The following tables summarize key findings regarding the biological activities of this compound and related compounds.
| Activity Type | Compound | IC50 Value (µM) | Target Enzyme/Cell Line |
|---|---|---|---|
| Cytotoxicity | Quinazoline derivative | 0.20 - 0.84 | MCF7 |
| Tyrosine Kinase Inhibition | Quinazoline derivative | 0.173 | CDK2 |
| Antimicrobial Activity | Related quinazoline compound | Varies | Various bacterial strains |
Mechanism of Action
The mechanism of action of 6-Chloro-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below compares 6-Chloro-2-(chloromethyl)quinazoline with structurally similar quinazoline and quinoxaline derivatives:
Key Observations:
Reactivity Differences: The chloromethyl group in the parent compound facilitates alkylation and cross-coupling reactions, whereas the methyl group in 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline limits such reactivity but enhances stability . Quinoxaline derivatives (e.g., 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline) exhibit distinct reactivity due to their fused benzene-pyrazine core, favoring antibacterial activity over antitumor effects .
Biological Activity :
- Compounds with 4-phenyl or 4-(2-fluorophenyl) substituents (e.g., 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) show enhanced binding to aromatic receptors, making them potent in CNS drug discovery .
- N-Oxide derivatives (e.g., 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide) demonstrate selective cytotoxicity in hypoxic tumor environments, unlike the parent compound .
Research Findings
Antitumor Activity: Derivatives of this compound exhibit IC₅₀ values in the nanomolar range against leukemia (HL-60) and breast cancer (MCF-7) cell lines . In contrast, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline shows weaker activity, highlighting the critical role of the chloromethyl group in cytotoxicity .
Antimicrobial Properties: Quinoxaline analogs (e.g., 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline) inhibit Staphylococcus aureus (MIC = 2 µg/mL) via membrane disruption .
Crystallographic Insights :
- The N-Oxide derivative forms hydrogen-bonded dimers in the solid state, stabilizing its structure for targeted drug delivery .
Biological Activity
6-Chloro-2-(chloromethyl)quinazoline is a member of the quinazoline family, known for its diverse biological activities, particularly in the field of cancer research. This compound has garnered attention due to its potential as an anticancer agent, exhibiting notable cytotoxic effects against various cancer cell lines. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of chlorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity and influencing cellular processes. Notably, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in tumorigenesis .
Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines. The compound exhibits significant antiproliferative activity, with IC50 values indicating its effectiveness:
| Cell Line | IC50 Value (µM) | Comparison with Cisplatin |
|---|---|---|
| A549 (Lung) | 5.9 ± 1.69 | 15.37 |
| SW-480 (Colorectal) | 2.3 ± 5.91 | 16.1 |
| MCF-7 (Breast) | 5.65 ± 2.33 | 3.2 |
These results highlight the compound's superior efficacy compared to Cisplatin, a standard chemotherapy drug .
Induction of Apoptosis
The mechanism by which this compound induces cell death involves apoptosis, which was confirmed through Annexin V-Propidium Iodide (PI) staining techniques. The findings indicated a dose-dependent increase in apoptotic cells:
- 5 µM : Early apoptosis (2.61%), Late apoptosis (21.2%)
- 10 µM : Early apoptosis (33.26%), Late apoptosis (65.08%)
This suggests that the compound effectively triggers apoptotic pathways in cancer cells .
Cell Cycle Analysis
Flow cytometry studies revealed that treatment with this compound leads to cell cycle arrest at the S-phase in A549 cells, indicating its potential to disrupt normal cell division processes:
| Concentration (µM) | S-phase Accumulation (%) | G2/M Population (%) |
|---|---|---|
| Control | 4.46 | - |
| 10 | 8.91 | Decreased |
| 15 | 11.6 | Decreased |
This accumulation suggests that the compound may hinder DNA synthesis, contributing to its antiproliferative effects .
Case Studies and Research Findings
Several studies have explored the biological activities associated with quinazoline derivatives, including:
- Anticancer Activity : Research has shown that various quinazoline derivatives possess significant anticancer properties, often targeting EGFR and related pathways .
- Inhibition of Kinases : Quinazoline compounds have been identified as potent inhibitors of kinases involved in cancer progression, including Aurora kinases and PDGF receptors .
- Synthetic Approaches : Innovative synthetic methods have been developed to create new quinazoline derivatives with enhanced biological activities, emphasizing the ongoing research in this area .
Q & A
Basic: What are the standard synthetic protocols for 6-chloro-2-(chloromethyl)quinazoline, and how can reaction yields be optimized?
Answer:
The synthesis typically involves oxidative chlorination or condensation reactions. For example, 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide is synthesized by dissolving 6-chloro-2-(chloromethyl)-3,4-dihydro-4-phenylquinazoline in methanol, adding H₂O₂ dropwise under controlled temperature (<313 K), and stirring for 6 hours . Yield optimization strategies include:
- Catalyst selection : ZnO nanoparticles derived via green methods enhance reaction efficiency and reduce byproducts .
- Reagent stoichiometry : Adjusting molar ratios of chlorinating agents (e.g., SOCl₂) to avoid over-chlorination.
- Temperature control : Maintaining sub-313 K prevents decomposition of reactive intermediates .
Basic: Which analytical techniques are critical for confirming the molecular structure of this compound derivatives?
Answer:
Key techniques include:
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., 63.3° between phenyl and quinazoline rings in 4-phenyl derivatives) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C₁₅H₁₀Cl₂N₂O with m/z 305.16) .
- NMR spectroscopy : Assigns proton environments (e.g., δ 145.3 ppm for aromatic carbons in pyrazole-linked derivatives) .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in cancer models?
Answer:
- Receptor binding assays : Test antagonism of H4 receptors using radiolabeled ligands (e.g., [³H]-histamine) in lung cancer cell lines .
- Molecular docking : Simulate interactions between the chloromethyl group and receptor active sites (e.g., using AutoDock Vina) .
- Gene knockout models : Compare activity in wild-type vs. H4 receptor-deficient cells to confirm target specificity .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for quinazoline derivatives targeting inflammatory pathways?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl) at position 6 to enhance anti-inflammatory activity .
- Bioisosteric replacement : Replace the chloromethyl group with thiomethyl (-SCH₃) to assess solubility-impacted efficacy .
- In vitro assays : Measure IC₅₀ values against COX-2 or TNF-α in macrophage models to correlate structural modifications with potency .
Advanced: How should contradictory data on the antimicrobial activity of this compound derivatives be resolved?
Answer:
Contradictions may arise from differing experimental conditions. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing across labs .
- Purity validation : Employ HPLC (≥95% purity thresholds) to exclude confounding effects from impurities like 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide .
- Model diversification : Test activity in Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify spectrum limitations .
Advanced: What methodologies are recommended for assessing the in vivo pharmacokinetics of this compound?
Answer:
- Animal models : Administer the compound orally or intravenously in rodents and collect plasma samples at timed intervals .
- Bioanalytical methods : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) and calculate parameters like t₁/₂ and AUC .
- Tissue distribution : Autoradiography or whole-body imaging to track accumulation in target organs (e.g., lungs for anticancer studies) .
Advanced: How can impurities in this compound synthesis be identified and controlled?
Answer:
- Impurity profiling : Use LC-UV/MS to detect common byproducts like 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde .
- Process optimization : Introduce scavengers (e.g., triethylamine) to quench reactive chloromethyl intermediates and reduce dimer formation .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
